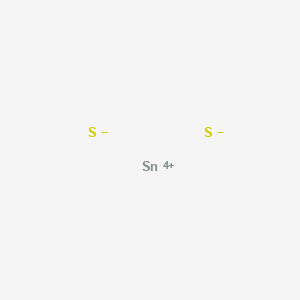
C.I. Reactive Blue 71
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Reactive Blue 71: is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with textile fibers, resulting in excellent wash and light fastness. This compound is widely used in the textile industry for dyeing cotton and other cellulosic fibers due to its vibrant turquoise blue color and high reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: C.I. Reactive Blue 71 is typically synthesized through a series of chemical reactions involving aromatic compounds. The synthesis often begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component to form the desired dye structure. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carried out. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and color strength of the dye. The final product is then purified, dried, and formulated into a powder or liquid form for commercial use.
Análisis De Reacciones Químicas
Types of Reactions: C.I. Reactive Blue 71 undergoes various chemical reactions, including:
Nucleophilic Substitution: The dye reacts with nucleophiles, such as hydroxyl groups on cellulose fibers, forming covalent bonds.
Oxidation and Reduction: The dye can undergo redox reactions, affecting its color properties and stability.
Hydrolysis: In aqueous solutions, the dye can hydrolyze, leading to the formation of hydrolyzed dye products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in alkaline conditions with a pH around 10-11.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired outcome.
Hydrolysis: Occurs in the presence of water, especially under acidic or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Covalently bonded dye-fiber complexes.
Oxidation and Reduction: Oxidized or reduced dye species with altered color properties.
Hydrolysis: Hydrolyzed dye products with reduced reactivity.
Aplicaciones Científicas De Investigación
C.I. Reactive Blue 71 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye-fiber interactions and dyeing kinetics.
Biology: Employed as a staining agent for visualizing cellular structures and biological tissues.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing cotton and other cellulosic fibers, as well as in the production of colored inks and coatings.
Mecanismo De Acción
The mechanism of action of C.I. Reactive Blue 71 involves the formation of covalent bonds with nucleophilic groups on the substrate, such as hydroxyl groups on cellulose fibers. This covalent bonding ensures strong attachment of the dye to the fiber, resulting in excellent wash and light fastness. The dye’s molecular structure allows it to interact with specific molecular targets, leading to its vibrant color and stability.
Comparación Con Compuestos Similares
- C.I. Reactive Blue 49
- C.I. Reactive Blue 82
- C.I. Reactive Blue 160
Comparison: C.I. Reactive Blue 71 is unique due to its specific molecular structure, which imparts a vibrant turquoise blue color and high reactivity. Compared to other similar compounds, this compound offers superior wash and light fastness, making it a preferred choice in the textile industry. Its ability to form strong covalent bonds with fibers sets it apart from other reactive dyes, ensuring long-lasting color and durability.
Propiedades
Número CAS |
12677-15-5 |
|---|---|
Fórmula molecular |
C10H10Na2O6S |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




